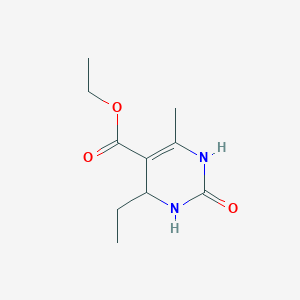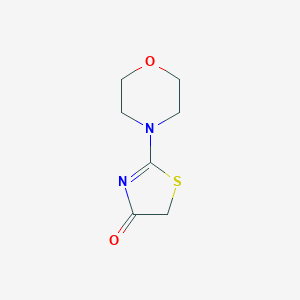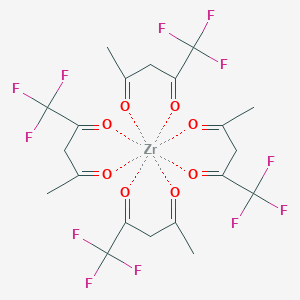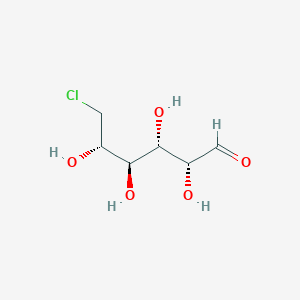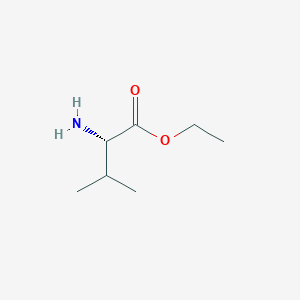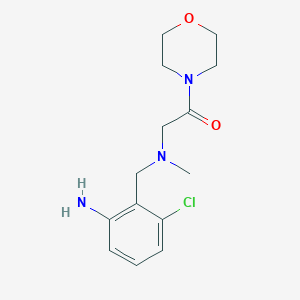
4-((((2-Amino-6-chlorophenyl)methyl)methylamino)acetyl)morpholine
Overview
Description
4-((((2-Amino-6-chlorophenyl)methyl)methylamino)acetyl)morpholine is a complex organic compound featuring a morpholine ring, an amino group, and a chlorinated aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((((2-Amino-6-chlorophenyl)methyl)methylamino)acetyl)morpholine typically involves multiple steps:
Formation of the Intermediate: The initial step involves the reaction of 2-amino-6-chlorobenzaldehyde with methylamine to form the intermediate 2-amino-6-chlorobenzylmethylamine.
Acylation: The intermediate is then acylated using chloroacetyl chloride to form 4-((((2-amino-6-chlorophenyl)methyl)methylamino)acetyl)chloride.
Cyclization: Finally, the acylated intermediate undergoes cyclization with morpholine to yield the target compound.
Industrial Production Methods
In an industrial setting, the synthesis may be optimized for scale, involving continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the chlorinated aromatic ring, potentially leading to dechlorination.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon can be used.
Substitution: Reagents such as nitric acid for nitration or sulfuric acid for sulfonation are typical.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Dechlorinated products.
Substitution: Nitrated or sulfonated derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, 4-((((2-Amino-6-chlorophenyl)methyl)methylamino)acetyl)morpholine serves as a building block for more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine
The compound’s structure suggests potential biological activity, particularly as a precursor to drugs targeting neurological or inflammatory pathways. Research is ongoing to explore its efficacy and safety in various therapeutic applications.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers with specific properties, or as an intermediate in the production of dyes and pigments.
Mechanism of Action
The mechanism by which 4-((((2-Amino-6-chlorophenyl)methyl)methylamino)acetyl)morpholine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating biological pathways. The amino and chlorinated aromatic groups are likely involved in binding interactions, while the morpholine ring may influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-((((2-Amino-6-chlorophenyl)methyl)methylamino)acetyl)piperidine: Similar structure but with a piperidine ring instead of morpholine.
4-((((2-Amino-6-chlorophenyl)methyl)methylamino)acetyl)thiomorpholine: Contains a thiomorpholine ring, introducing sulfur into the structure.
Uniqueness
4-((((2-Amino-6-chlorophenyl)methyl)methylamino)acetyl)morpholine is unique due to the presence of the morpholine ring, which can influence its chemical reactivity and biological activity differently compared to similar compounds with piperidine or thiomorpholine rings. The specific combination of functional groups in this compound allows for unique interactions in both chemical reactions and biological systems.
Properties
IUPAC Name |
2-[(2-amino-6-chlorophenyl)methyl-methylamino]-1-morpholin-4-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O2/c1-17(9-11-12(15)3-2-4-13(11)16)10-14(19)18-5-7-20-8-6-18/h2-4H,5-10,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOVFORNMFWVHSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C(C=CC=C1Cl)N)CC(=O)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20170976 | |
| Record name | 4-((((2-Amino-6-chlorophenyl)methyl)methylamino)acetyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20170976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18053-44-6 | |
| Record name | 2-[[(2-Amino-6-chlorophenyl)methyl]methylamino]-1-(4-morpholinyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18053-44-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-((((2-Amino-6-chlorophenyl)methyl)methylamino)acetyl)morpholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018053446 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-((((2-Amino-6-chlorophenyl)methyl)methylamino)acetyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20170976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[[[(2-amino-6-chlorophenyl)methyl]methylamino]acetyl]morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.137 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(Z)-naphthalen-1-ylmethylideneamino]-2-nitroaniline](/img/structure/B98884.png)



